2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of fluoromethylpiperidine with pyrimidine-4-carbonitrile under specific conditions. The process often requires the use of organolithium reagents, which facilitate the nucleophilic substitution reactions necessary for the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine)pyridine: Known for its dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: Potent inhibitors of protein kinase B with high selectivity.
Uniqueness
2-[3-(Fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile stands out due to its unique fluoromethyl group, which can enhance its biological activity and stability. This structural feature may contribute to its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C11H13FN4 |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H13FN4/c12-6-9-2-1-5-16(8-9)11-14-4-3-10(7-13)15-11/h3-4,9H,1-2,5-6,8H2 |
InChI Key |
MKGWVPYKAYKVOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=N2)C#N)CF |
Origin of Product |
United States |
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